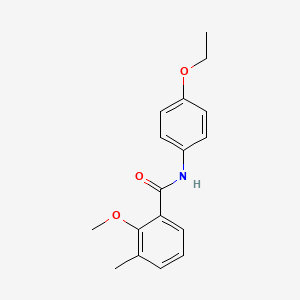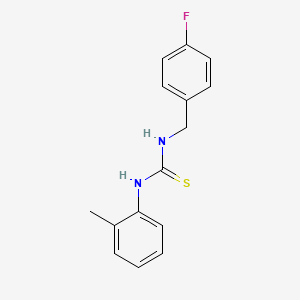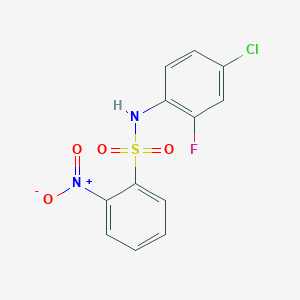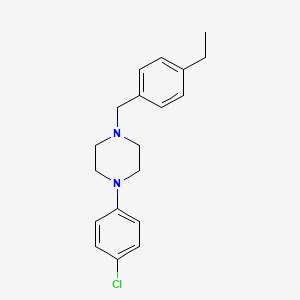![molecular formula C11H11N3OS B5729970 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various research studies due to its unique chemical properties and mechanism of action.
作用機序
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide acts as a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopamine transporters in dopaminergic neurons, leading to the selective destruction of these neurons. This mechanism of action is similar to the pathogenesis of Parkinson's disease, making 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide a valuable tool for studying the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide are mainly related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which can result in symptoms similar to Parkinson's disease such as tremors, rigidity, and bradykinesia. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has also been shown to induce oxidative stress and inflammation in the brain, which can contribute to the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in lab experiments is its selective destruction of dopaminergic neurons, which makes it a valuable tool for studying Parkinson's disease. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is also relatively easy to synthesize and purify, making it accessible for researchers.
However, there are also limitations to using 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in lab experiments. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is highly toxic and can be dangerous if not handled properly. It also has a short half-life, which can make it difficult to study the long-term effects of the compound. Additionally, the use of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in animal models can be controversial due to its potential to induce Parkinson's-like symptoms.
将来の方向性
There are several future directions for the study of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide. One area of research is the development of new treatment strategies for Parkinson's disease based on the mechanism of action of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide. This could involve the development of new drugs that selectively target dopaminergic neurons or the use of gene therapy to prevent the selective destruction of these neurons.
Another area of research is the development of new cancer therapies based on the ability of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide to inhibit the growth of cancer cells. This could involve the development of new drugs that target specific cancer cells or the use of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide in combination with other cancer therapies.
Overall, 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is a valuable tool for scientific research due to its unique chemical properties and mechanism of action. While there are limitations to its use, 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has the potential to lead to new discoveries and treatments in the fields of neurology and cancer research.
合成法
The synthesis of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide involves the reaction of 4-methoxyaniline with acrylonitrile in the presence of a catalyst such as zinc chloride. This reaction leads to the formation of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide as a yellow crystalline solid. The purity of 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide can be improved by recrystallization and purification techniques.
科学的研究の応用
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of neurology, where 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide is used to study Parkinson's disease. 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has been shown to selectively destroy dopaminergic neurons in the brain, leading to symptoms similar to Parkinson's disease in animal models. This makes 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide a valuable tool for studying the disease and developing new treatment strategies.
2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide has also been used in cancer research as it has been shown to inhibit the growth of cancer cells in vitro. This makes 2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
(E)-2-cyano-3-(4-methoxyanilino)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-15-10-4-2-9(3-5-10)14-7-8(6-12)11(13)16/h2-5,7,14H,1H3,(H2,13,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHBNWGDJHIASV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C#N)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C#N)/C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enethioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5729901.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5729908.png)






![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5729965.png)
